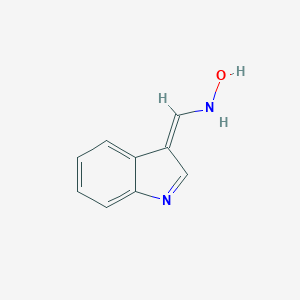

1H-indole-3-carbaldehyde oxime

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

2592-05-4 |

|---|---|

Formule moléculaire |

C9H8N2O |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6- |

Clé InChI |

BWEFEUTYNRSOKX-WDZFZDKYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NO |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CN2)/C=N\O |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)C=NO |

Synonymes |

Indole-3-carboxaldehyde Oxime; NSC 525800; |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 1H-Indole-3-carbaldehyde Oxime

The direct synthesis of this compound, a valuable intermediate in medicinal chemistry, is primarily achieved through the condensation of 1H-indole-3-carbaldehyde with hydroxylamine (B1172632) hydrochloride. Recent studies have delved into optimizing this reaction and exploring greener synthetic alternatives.

Condensation Reactions with Hydroxylamine Hydrochloride

The classical and most widely employed method for synthesizing this compound involves a condensation reaction between 1H-indole-3-carbaldehyde and hydroxylamine hydrochloride. mdpi.comresearchgate.net This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), in the presence of a base like sodium hydroxide (B78521) or piperidine (B6355638) to neutralize the hydrochloric acid released during the reaction. mdpi.comresearchgate.net The process yields the oxime through the formation of a C=N bond, replacing the carbonyl group of the aldehyde. nih.govresearchgate.net Studies have shown that using an excess of hydroxylamine hydrochloride and a base can lead to improved yields. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the oximation reaction is significantly influenced by the choice of solvent and other reaction parameters. Research has demonstrated that polar protic solvents, such as ethanol, enhance the reaction rate and yield compared to polar aprotic solvents like tetrahydrofuran (B95107) (THF). mdpi.com The ability of ethanol to form hydrogen bonds with the reactants is believed to facilitate the reaction. mdpi.com For instance, a study comparing the synthesis in 95% ethanol and THF found that the reaction in ethanol was completed in a shorter time with a higher yield. mdpi.com The reaction is typically initiated at a low temperature (0–5 °C) and then allowed to proceed at room temperature for several hours. mdpi.comnih.gov While the solvent plays a crucial role, changes in the pH of the medium have not been observed to have a significant effect on the oximation reaction itself. mdpi.com

| Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|

| 95% Ethanol | 2 hours | Higher | mdpi.com |

| THF | 4 hours 15 minutes | Lower | mdpi.com |

Green Chemistry Approaches: Mechanochemical Synthesis and Solvent-Free Reactions

In a move towards more sustainable chemical practices, mechanochemical synthesis has emerged as a promising green alternative for the preparation of this compound and its derivatives. mdpi.comresearchgate.net This solvent-free approach involves the grinding of solid reactants, often with a catalytic amount of a liquid additive (liquid-assisted grinding), in a ball mill. tandfonline.comtandfonline.com This method minimizes waste, reduces reaction times, and can lead to high yields. mdpi.comresearchgate.net For example, the mechanochemical reaction of N-substituted indole-3-carboxaldehydes with hydroxylamine hydrochloride and a base like sodium hydroxide or sodium carbonate has been shown to result in almost complete conversion to the corresponding oximes. mdpi.comresearchgate.net One study achieved an impressive yield of nearly 95% after just 20 minutes of milling. mdpi.comnih.gov

Solvent-free reactions under neat conditions have also been explored. nih.gov For instance, the reaction of indole (B1671886) with paraformaldehyde in the presence of excess calcium oxide at 100 °C has been shown to produce indole derivatives, highlighting the potential for solvent-free approaches in indole chemistry. nih.gov

Synthesis of N-Substituted Indole-3-carbaldehyde Oxime Derivatives

The synthesis of N-substituted indole-3-carbaldehyde oxime derivatives typically follows a two-step process: the synthesis of the N-substituted indole-3-carbaldehyde precursor, followed by its oximation.

Precursor Synthesis via N-Alkylation of 1H-Indole-3-carbaldehyde

N-alkylation of the indole nitrogen is a common strategy to introduce various substituents. psu.edunih.gov This is typically achieved by reacting 1H-indole-3-carbaldehyde with an appropriate alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride), in the presence of a base and a suitable solvent. mdpi.compsu.edu A frequently used system involves anhydrous potassium carbonate (K₂CO₃) as the base in a mixture of acetonitrile (B52724) (CH₃CN) and a catalytic amount of dimethylformamide (DMF) under reflux conditions. mdpi.comnih.gov For example, N-methylation using methyl iodide under these conditions has yielded 1-methyl-1H-indole-3-carbaldehyde in high yields (up to 87.28%). mdpi.comnih.gov Similarly, N-benzylation with benzyl chloride has been successfully performed. mdpi.comnih.gov Microwave irradiation has also been employed as an efficient method for N-alkylation, often leading to excellent yields and shorter reaction times compared to conventional heating. psu.edu

| Alkylating Agent | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ / CH₃CN, DMF | Reflux, 16 h | 1-Methyl-1H-indole-3-carbaldehyde | 87.28% | mdpi.comnih.gov |

| Benzyl Chloride | K₂CO₃ / CH₃CN, DMF | Reflux, 12 h | 1-Benzyl-1H-indole-3-carbaldehyde | 78.81% | mdpi.comnih.gov |

Oximation Reactions of N-Substituted Indole-3-carbaldehydes

Once the N-substituted indole-3-carbaldehyde precursor is obtained, the subsequent oximation reaction proceeds similarly to the direct synthesis of the parent oxime. mdpi.com The N-substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in a solvent like 95% ethanol. mdpi.com This Schiff base reaction leads to the formation of the corresponding N-substituted indole-3-carbaldehyde oxime derivatives. mdpi.comnih.gov These reactions have been shown to produce both syn and anti isomers of the oximes, which can be of interest for stereospecific applications. mdpi.comnih.gov The mechanochemical, solvent-free approach has also been successfully applied to the oximation of N-substituted indole-3-carboxaldehydes, demonstrating its versatility. mdpi.comnih.govnih.gov

Diverse Chemical Reactivity and Derivatization Strategies

The unique structure of this compound allows for its participation in numerous chemical reactions, leading to a wide range of derivatives. chemimpex.com

This compound and its derivatives are key precursors in various cyclization and condensation reactions to form fused heterocyclic systems. chemimpex.comresearchgate.net A notable application is in cascade or domino reactions, where the condensation of a substituted aldehyde with hydroxylamine yields an oxime intermediate in situ. whiterose.ac.uk This intermediate can then undergo further intramolecular cyclization. whiterose.ac.uk For instance, a cascade sequence involving the condensation of an appropriate aldehyde with hydroxylamine to form an oxime, followed by cyclization to a nitrone and an intramolecular 1,3-dipolar cycloaddition, has been successfully used to create complex azabicyclo[2.2.2]octane systems. whiterose.ac.uk

In another example, the cyclization of indole oxime ethers under basic conditions has been shown to generate pyrroloindazoles. chim.it Furthermore, copper-catalyzed cyclization and dimerization of indole-derived oxime acetates can produce biimidazo[1,2-a]indole scaffolds, which feature two adjacent stereogenic quaternary carbons, in a single step. acs.org

The oxime group of this compound can be readily converted into corresponding ethers and esters. These derivatives are often more stable or possess altered reactivity, making them crucial intermediates in multi-step syntheses. nih.govsemanticscholar.org

A significant application is the synthesis of N-Boc-3-indolyl alkenyl oxime O-methyl ethers. nih.gov These compounds are prepared via a Horner-Wadsworth-Emmons reaction between N-Boc-protected 3-indolyl aldehydes and phosphonates derived from O-methyl hydroxylamine. nih.govacs.org The resulting oxime ethers are key precursors for the synthesis of α-carbolines. nih.govacs.org The reaction typically produces a mixture of E/Z-alkene isomers, which can often be separated. nih.gov Generally, the oxime geometry is observed as the (Z)-isomer. nih.govacs.org

Similarly, oxime acetates derived from indoles serve as substrates in copper-catalyzed reactions for the synthesis of pyrazolo[1,5-a]indole derivatives. nih.gov The formation of these derivatives highlights the utility of the oxime functional group as a handle for further chemical transformations.

Table 1: Synthesis of Indolyl Alkenyl Oxime Ethers

| Indole Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-indole-3-carbaldehyde | Diethyl (2-((methoxyimino)methyl)phenyl)phosphonate | N-Boc-3-indolyl alkenyl oxime O-methyl ether | Not specified | nih.gov |

| N-Boc-5-chloroindole-3-carbaldehyde | Phosphonate 3 | N-Boc-5-chloro-3-indolyl alkenyl oxime O-methyl ether | Not specified | nih.gov |

The oxime moiety and the indole nucleus can participate in various oxidative transformations, often leading to complex heterocyclic structures through dearomatization and cyclization pathways. nih.govresearchgate.netrsc.org

A notable example is the copper-catalyzed aerobic oxygenation and cyclization of indoles with oxime acetates to produce pyrazolo[1,5-a]indole derivatives. nih.gov In this process, the oxime acts as an internal oxidant, initiating a radical pathway that leads to the trifunctionalization of the indole at the N-1, C-2, and C-3 positions in one pot. nih.govresearchgate.net This method represents a novel oxidative pattern for C-H functionalization. nih.gov

Another approach involves the use of N-bromosuccinimide (NBS) to promote an intramolecular oxidative cyclization and aromatization of β-tetralone oximes, which results in the formation of fused α-carbolines containing pentacyclic rings in moderate to good yields. rsc.org Additionally, a copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides has been developed, which is thought to proceed through a highly reactive 3H-indol-3-one intermediate. researchgate.net Hypoiodite catalysis has also been employed for the oxidative umpolung of indoles, enabling enantioselective dearomative aza-spirocyclization to yield spiroindolenines. nih.gov

This compound is a pivotal building block for synthesizing a range of important heterocyclic compounds, most notably α-carbolines and indazoles. nih.govrsc.org

α-Carbolines:

A modern and effective route to α-carbolines (pyrido[2,3-b]indoles) utilizes derivatives of this compound. nih.gov The synthesis involves a 6π-electrocyclization of N-Boc-3-indolyl alkenyl oxime O-methyl ethers. nih.govacs.org Upon heating to high temperatures (e.g., 240 °C) under microwave irradiation, these precursors undergo a loss of the Boc-protecting group, followed by the 6π-electrocyclization and subsequent aromatization via the elimination of methanol. nih.govacs.orgresearchgate.net This method provides access to a variety of substituted α-carbolines in yields ranging from 30% to 90%. nih.govacs.org The presence of the indole N-H is crucial for the cyclization to occur. acs.org

Table 2: Synthesis of α-Carbolines via 6π-Electrocyclization

| Substrate (Indolyl Alkenyl Oxime Ether) | Conditions | Product (α-Carboline) | Yield | Reference |

|---|---|---|---|---|

| N-Boc-3-indolyl alkenyl oxime O-methyl ether (4a) | 240 °C, Microwave | α-Carboline (5a) | 73% | acs.org |

| N-Boc-5-chloro-3-indolyl alkenyl oxime O-methyl ether (4b) | 240 °C, Microwave | 7-Chloro-α-carboline (5b) | 90% | nih.gov |

| N-Boc-5-methoxy-3-indolyl alkenyl oxime O-methyl ether (4c) | 240 °C, Microwave | 7-Methoxy-α-carboline (5c) | 76% | nih.gov |

Indazoles:

This compound is a key intermediate in the transformation of indoles into 1H-indazole-3-carboxaldehydes. rsc.orgrsc.org This reaction is based on the nitrosation of the indole at the C-3 position using a nitrosating mixture, such as sodium nitrite (B80452) and hydrochloric acid. rsc.orgrsc.org The initially formed oxime intermediate then undergoes a water-promoted ring-opening, followed by a ring-closing step to furnish the 1H-indazole-3-carboxaldehyde product. rsc.orgrsc.org Optimized procedures, which involve the slow addition of the indole to the nitrosating mixture, have been developed to improve yields (ranging from 78% to 96%) for both electron-rich and electron-deficient indoles while minimizing side reactions. rsc.org These resulting indazole aldehydes are valuable intermediates for accessing a wide variety of polyfunctionalized 3-substituted indazoles. rsc.orgrsc.org

Stereochemical Investigations: Isomerism of 1h Indole 3 Carbaldehyde Oxime and Derivatives

Characterization of Syn (Z) and Anti (E) Isomers

The differentiation and characterization of the syn (Z) and anti (E) isomers of 1H-indole-3-carbaldehyde oxime and its N-substituted derivatives are primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.com The distinct spatial arrangement of the hydroxyl group relative to the indole (B1671886) ring in the two isomers results in unique chemical shifts for the protons and carbons near the oxime functional group.

For instance, in the ¹H-NMR spectrum, the proton of the C=N-OH group and the adjacent C-H proton exhibit different chemical shifts depending on the isomer. The syn isomer is characterized by a specific set of NMR signals, which can be clearly distinguished from those of the anti isomer. researchgate.net In one study, the structure of syn-indole-3-carboxaldehyde oxime was confirmed using both ¹H-NMR and ¹³C-NMR, with detailed chemical shifts reported for each nucleus. mdpi.com While unsubstituted indole-3-carbaldehyde oximes have been reported to yield only the syn isomer, studies on N-substituted derivatives have successfully isolated and characterized both syn and anti forms. mdpi.comnih.gov

Table 1: Representative ¹H-NMR Chemical Shift Data for syn-Indole-3-carboxaldehyde Oxime mdpi.com

| Proton | Chemical Shift (δ, ppm) |

| H-1 (N-H) | 11.58 |

| H-10 (O-H) | 11.19 |

| H-2 | 8.23 |

| H-4 | 7.86 |

| H-8 (C-H of oxime) | 7.79 |

| H-7 | 7.44 |

| H-6 | 7.17 |

| H-5 | 7.10 |

| Solvent: DMSO-d₆ |

Isomerization Dynamics and Stability Studies

The two geometric isomers of indole-3-carbaldehyde oxime can interconvert, a process known as isomerization. The stability of each isomer and the dynamics of their interconversion are highly dependent on the reaction conditions. mdpi.com Research has shown that the anti isomers of indole-3-carbaldehyde oxime derivatives are generally less stable, particularly in acidic environments. mdpi.comnih.gov

This lower stability leads to a favorable isomerization from the anti form to the more stable syn form. mdpi.comnih.gov Time-resolved studies using thin-layer chromatography (TLC) have visually demonstrated this dynamic process. In these experiments, the spot corresponding to the anti isomer gradually disappears over time, while the spot for the syn isomer intensifies. mdpi.comnih.gov This conversion happens regardless of the solvent used (e.g., 95% ethanol (B145695) or THF), but the rate of isomerization is significantly faster under acidic conditions. nih.gov

Table 2: Isomerization Progress of (Z/E)-N-hydroxy-1-(1H-indol-3-yl)methanimine Over Time in an Acidic Medium nih.govresearchgate.net

| Time | Percentage of syn Isomer (Compound 2) | Percentage of anti Isomer (Compound 3) |

| Initial | Low | High |

| Intermediate | Increasing | Decreasing |

| Final | High (Predominant) | Low (Trace/Absent) |

| Data derived from graphical representation in the source. |

Influence of pH and Substituents on Isomer Distribution

The equilibrium distribution between the syn and anti isomers is critically influenced by pH and the presence of substituents on the indole nitrogen.

Influence of pH: Acidic conditions have been shown to significantly accelerate the isomerization of the less stable anti isomer to the syn isomer. mdpi.comnih.gov The stability of the anti isomers of indole-3-carbaldehyde oxime derivatives is considerably low in an acidic medium, which strongly favors their conversion to the syn product. mdpi.comnih.gov When oximation reactions are carried out under acidic versus neutral conditions, the time required for the complete conversion of the intermediate anti oxime to the final syn product is notably shorter in the acidic medium. nih.gov

Influence of Substituents: Substituents on the indole nitrogen also play a crucial role in the isomerization process. For derivatives containing electron-donating substituents, such as methyl (-CH₃) or methoxy (-OCH₃), an isomerization from the anti to the syn isomer has been observed under acidic conditions. researchgate.netnih.gov For example, with a 1-methyl substituent, the syn isomer was the major product (53%) immediately after the reaction, and its proportion increased to 74% after ten days. nih.gov In contrast, for the 1-methoxy derivative, acidic isomerization in solution led to the formation of the anti isomer, while the syn isomer was more prevalent in the solid state. researchgate.netnih.gov

Table 3: Effect of N-Substituents on Isomer Ratios and Stability nih.gov

| N-Substituent | Condition | Major Isomer | Observation |

| 1-Methyl | Storage after reaction | syn | Content increased from 53% to 74% over 10 days. |

| 1-Methoxy | Acidic isomerization in solution | anti | - |

| 1-Methoxy | Solid state | syn | - |

Stereochemical Impact on Biological Activity

The specific stereochemistry of syn and anti isomers can have a direct impact on the biological activity of this compound derivatives. This has been demonstrated in studies evaluating their potential as enzyme inhibitors.

Table 4: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives nih.govresearchgate.net

| Compound | Isomers | IC₅₀ (mM) |

| 8 (syn/anti N-benzyl derivative) | syn and anti | 0.0516 ± 0.0035 |

| 9 (syn/anti N-benzyl derivative) | syn and anti | 0.0345 ± 0.0008 |

| Thiourea (Standard) | N/A | 0.2387 ± 0.0048 |

Sophisticated Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-indole-3-carbaldehyde oxime, providing detailed information about the chemical environment of each proton and carbon atom. This analysis is crucial for distinguishing between the syn and anti geometrical isomers of the oxime.

Research has provided a complete spectral analysis for the syn-isomer of this compound. mdpi.com In ¹H NMR spectroscopy, performed in DMSO-d₆, the proton signals are distinctly resolved. Key signals include the N-H proton of the indole (B1671886) ring at 11.58 ppm, the oxime -OH proton at 11.19 ppm, and the imine proton (H-8) at 7.79 ppm. The aromatic protons of the indole ring appear in the range of 7.10 to 8.23 ppm, with coupling constants that help assign their specific positions. mdpi.com

¹H NMR Spectral Data for syn-1H-indole-3-carbaldehyde oxime (400 MHz, DMSO-d₆) mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | 11.58 | s | - |

| H-10 (-OH) | 11.19 | s | - |

| H-2 | 8.23 | d | 2.7 |

| H-4 | 7.86 | d | 7.8 |

| H-8 (C-H) | 7.79 | s | - |

| H-7 | 7.44 | d | 8.0 |

| H-6 | 7.17 | ddd | 8.0, 7.0, 1.3 |

¹³C NMR Spectral Data for syn-1H-indole-3-carbaldehyde oxime (100 MHz, DMSO-d₆) mdpi.com

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-8 | 138.4 |

| C-7a | 134.9 |

| C-2 | 130.5 |

| C-3a | 126.2 |

| C-6 | 121.9 |

| C-5 | 119.9 |

| C-4 | 118.2 |

| C-7 | 111.8 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. While specific IR data for the unsubstituted this compound is not detailed in the reviewed literature, analysis of its close analog, anti-1-methoxyindole-3-carboxaldehyde oxime, provides valuable insight into the expected vibrational frequencies.

Characteristic IR Absorption Bands for anti-1-methoxyindole-3-carboxaldehyde Oxime mdpi.com

| Wavenumber (ν, cm⁻¹) | Assignment |

|---|---|

| 3242 | O-H stretch (oxime) |

| 3121-2897 | C-H stretch (aromatic, imine) |

| 1640 | C=N stretch (oxime) |

| 1541 | C=C stretch (aromatic) |

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry provides essential information regarding a molecule's mass, elemental composition, and structural features through fragmentation analysis. For this compound (molecular formula C₉H₈N₂O, monoisotopic mass 160.06 Da), Electrospray Ionization (ESI) is a suitable soft ionization technique for determining its molecular weight.

Predicted ESI-MS Adducts and Collision Cross Section (CCS) Values for this compound

| Adduct | m/z (predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.07094 | 129.1 |

| [M+Na]⁺ | 183.05288 | 139.0 |

| [M-H]⁻ | 159.05638 | 131.8 |

| [M+NH₄]⁺ | 178.09748 | 150.8 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. The Crystallography Open Database (COD) contains an entry for indole-3-aldehyde oxime (COD ID: 7057046), confirming its structural characterization in the crystalline form.

While the full crystallographic data for the parent compound requires direct access to this database entry, studies on closely related derivatives, such as N-substituted indole-3-carboxaldehyde (B46971) oximes, reveal key structural features. For instance, X-ray diffraction (XRD) powder patterns have been recorded for the syn and anti isomers of 1-methoxyindole-3-carboxaldehyde oxime. mdpi.com These patterns show distinct peaks, confirming that the two isomers crystallize in different forms. For the anti-isomer, prominent diffraction peaks (2θ) are observed at 11.3°, 12.5°, 13.8°, and 22.6°, while the syn-isomer displays major peaks at 11.9°, 15.7°, 16.5°, and 24.0°. mdpi.com These unique diffraction patterns are crucial for identifying the specific isomer present in a solid sample and for quality control purposes. Analysis of such crystal structures typically reveals significant intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group and the indole's N-H group, which dictate the packing of molecules in the crystal lattice.

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Outcomes

Enzyme Inhibition Studies

The therapeutic potential of 1H-indole-3-carbaldehyde oxime and its derivatives has been a subject of interest in enzymology, particularly focusing on their ability to inhibit specific enzymes implicated in pathological conditions.

Urease Enzyme Inhibition: In Vitro Assays and Structure-Activity Relationships

Derivatives of this compound have demonstrated significant inhibitory activity against the urease enzyme, a key factor in infections caused by Helicobacter pylori. In vitro assays, utilizing the modified Berthelot reaction, have been employed to quantify the urease inhibitory potential of synthesized N-substituted indole-3-carbaldehyde oxime derivatives.

Notably, certain syn and anti isomers of these derivatives have exhibited potent urease inhibitory activity, in some cases surpassing that of the standard inhibitor, thiourea. For instance, in a study evaluating a series of N-substituted indole-3-carbaldehyde oxime derivatives, two compounds, designated as compound 8 and compound 9, were identified as having particularly strong inhibitory effects.

The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the indole (B1671886) nitrogen plays a crucial role in the inhibitory potency. The presence of certain functional groups can significantly enhance the molecule's ability to interact with the urease active site, thereby increasing its inhibitory efficacy. The exploration of both syn (Z) and anti (E) isomers has been a key aspect of this research, as their stereochemistry can influence their binding affinity and inhibitory action.

Urease Inhibitory Activity of Selected this compound Derivatives

| Compound | IC50 (mM) |

|---|---|

| Compound 8 | 0.0516 ± 0.0035 |

| Compound 9 | 0.0345 ± 0.0008 |

| Thiourea (Standard) | 0.2387 ± 0.0048 |

Molecular Interactions with Enzyme Active Sites (e.g., Coordination with Nickel Ions, Hydrogen Bonding)

Molecular docking studies have provided valuable insights into the mechanism of urease inhibition by this compound derivatives. These computational analyses reveal that the compounds effectively bind to the active site of the urease enzyme, which contains a dinuclear nickel center essential for its catalytic activity.

The inhibitory action is primarily attributed to the coordination of the oxime group's oxygen and/or nitrogen atoms with the two nickel ions (Ni²⁺) present in the active site. This metal-acceptor interaction is a critical feature of the binding mode. In addition to the coordination with the nickel ions, the formation of hydrogen bonds and pi-bond interactions with key amino acid residues within the active site further stabilizes the enzyme-inhibitor complex. These residues include histidine and aspartate, which play a vital role in maintaining the structural integrity and catalytic function of the enzyme. The ability of these indole oxime derivatives to establish multiple points of interaction within the active site explains their potent inhibitory effects.

Antimicrobial Research

The antimicrobial properties of this compound and its derivatives are an area of active investigation, with potential applications against a range of pathogenic microorganisms.

Potential Against Bacterial Pathogens (e.g., Helicobacter pylori)

The potent urease inhibitory activity of this compound derivatives is directly linked to their potential as antibacterial agents against Helicobacter pylori. This bacterium relies on the urease enzyme to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa. By inhibiting urease, these compounds can disrupt a critical survival mechanism of H. pylori, thereby impeding its growth and pathogenesis. The development of effective urease inhibitors based on the indole-3-carbaldehyde oxime scaffold is therefore a promising strategy for the treatment of H. pylori infections.

Antifungal Activities

While research on the antifungal properties of the parent this compound is limited, studies on related indole derivatives suggest potential in this area. For instance, various derivatives of indole-3-carboxaldehyde (B46971) have been synthesized and evaluated for their antifungal activity against pathogenic fungi. Although specific data for the oxime itself is not extensively documented in the reviewed literature, the broader class of indole compounds has shown promise, indicating that this compound could be a candidate for further antifungal screening.

Role as Intermediate in Phytoalexin Production with Antimicrobial Properties

This compound, and particularly its N-methoxy derivative, serves as a key intermediate in the biosynthesis of cruciferous phytoalexins. Phytoalexins are low molecular weight antimicrobial compounds produced by plants in response to pathogen attack. These indole-based phytoalexins, such as brassinin (B1667508) and its derivatives, exhibit a broad spectrum of antimicrobial activities. The synthesis of these defense compounds in plants often proceeds through an indole-3-acetaldoxime intermediate, which is structurally related to this compound. The conversion of 1-methoxyindole-3-carboxaldehyde oxime is a crucial step in the synthetic pathway leading to these potent antimicrobial phytoalexins, highlighting the importance of the oxime in plant defense mechanisms.

Anti-inflammatory and Antioxidant Activity Profiling

Antioxidant Potential via Radical Scavenging Assays (e.g., DPPH, CUPRAC)

A comprehensive review of scientific literature reveals a notable absence of specific studies evaluating the antioxidant potential of this compound through direct radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (Cupric Ion Reducing Antioxidant Capacity).

While the broader class of indole derivatives has been a subject of interest for antioxidant research, and oximes, in general, are recognized for their potential biological activities, specific quantitative data from these assays for this compound is not available in the reviewed literature. Studies have been conducted on its precursor, indole-3-carboxaldehyde, and other analogues, demonstrating varying degrees of antioxidant activity. For instance, a study on novel indole-3-carboxaldehyde analogues conjugated with different aryl amines showed significant DPPH radical scavenging activity derpharmachemica.com. However, this research did not include the oxime derivative. Therefore, while the structural components of this compound suggest a potential for antioxidant activity, this has not been empirically verified and reported through standardized assays like DPPH or CUPRAC.

Biochemical Pathway Modulation

Influence on Cellular Processes and Metabolic Pathways

Current research has not specifically elucidated the influence of this compound on cellular processes and metabolic pathways. The available scientific investigations have primarily focused on its precursor, indole-3-carboxaldehyde (ICA), a known tryptophan metabolite.

Studies on ICA have revealed its capacity to modulate significant biochemical pathways. For example, research has shown that indole-3-carboxaldehyde can inhibit inflammatory responses and lipid accumulation in macrophages by activating the miR-1271-5p/HDAC9 signaling pathway nih.gov. Further research indicates that ICA can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome mdpi.com. Additionally, dietary supplementation with ICA has been observed to promote the proliferation of intestinal epithelial cells in animal models frontiersin.org.

In the context of plant biochemistry, indole-3-carbaldehyde is a known intermediate in the biosynthetic pathway of various defense-related indolic compounds in plants like Arabidopsis thaliana nih.gov. It is synthesized from tryptophan via indole-3-acetaldoxime and indole-3-acetonitrile (B3204565) and can be further oxidized to indole-3-carboxylic acid nih.gov.

While this compound is a direct derivative of indole-3-carboxaldehyde, it is crucial to note that the biological activities and pathway modulations of the parent aldehyde cannot be directly attributed to its oxime. The conversion of the aldehyde group to an oxime group significantly alters the molecule's electronic and steric properties, which would likely result in a different biological activity profile. As of now, dedicated studies to investigate the specific effects of this compound on cellular and metabolic pathways are lacking in the available scientific literature.

Computational Chemistry and in Silico Drug Discovery Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, allowing for the characterization of the binding energy and interactions at the atomic level. For derivatives of 1H-indole-3-carbaldehyde oxime, molecular docking has been effectively used to elucidate their binding mechanisms as enzyme inhibitors.

A significant area of study has been the inhibition of the urease enzyme, particularly from Helicobacter pylori, which is crucial for the bacterium's survival in the stomach. nih.govnih.gov In silico studies have been performed on a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives to investigate their interactions with the urease active site. nih.govresearchgate.net The active site of urease contains two nickel ions, which are critical for its catalytic activity. nih.gov

Docking simulations revealed that these indole (B1671886) oxime derivatives can effectively bind within the active site, forming key interactions with amino acid residues and the catalytic nickel ions. nih.gov The binding is typically characterized by:

Metal-Acceptor Interactions: The oxime nitrogen and oxygen atoms chelate with the two nickel ions (Ni²⁺) in the enzyme's active site. nih.gov

Hydrogen Bonding: The oxime's hydroxyl group and the indole's N-H group can act as hydrogen bond donors, forming hydrogen bonds with nearby amino acid residues. nih.gov

Pi-Interactions: The indole ring can engage in various pi-stacking and pi-alkyl interactions with the aromatic and aliphatic side chains of amino acids within the binding pocket. nih.gov

These simulations help to rationalize the observed inhibitory activity of different derivatives. For instance, studies have shown that the anti isomer of certain N-substituted derivatives exhibits a higher inhibitory activity compared to the syn isomer, a finding that can be explained by its specific binding pose and stronger interactions within the active site. nih.govsemanticscholar.org By comparing the binding energies and interaction patterns of various derivatives, molecular docking serves as a crucial tool for structure-based drug design, guiding the synthesis of more potent urease inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for this compound were not prominently featured in the reviewed literature, the principles of QSAR have been widely applied to other indole-based compounds to predict their therapeutic potential.

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully conducted on series of 3-amidinobenzyl-1H-indole-2-carboxamides, which are potent inhibitors of blood coagulation factor Xa. nih.gov In such studies, a series of known inhibitors are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. These fields are then correlated with the observed biological activity (e.g., IC₅₀ values) to build a predictive model. nih.gov

The resulting QSAR models can:

Identify key structural features that positively or negatively influence activity.

Provide contour maps that visualize regions where modifications (e.g., adding bulky groups, electron-donating groups, or hydrophobic moieties) could enhance potency.

Predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

The successful application of QSAR to various indole scaffolds suggests its high potential for predicting the activity of novel this compound derivatives. nih.gov By synthesizing a focused library of these compounds and evaluating their activity, a robust QSAR model could be developed to guide further optimization and discovery of potent inhibitors for targets like urease.

Prediction of Drug-Likeness Properties for Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where a promising lead compound is modified to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov A key component of this phase is the evaluation of "drug-likeness," which assesses whether a compound possesses properties that would make it a likely oral drug candidate. These properties are often evaluated using computational models, such as Lipinski's Rule of Five.

Several studies on N-substituted indole-3-carbaldehyde oxime derivatives have included in silico prediction of their drug-likeness properties using platforms like SwissADME. nih.govnih.gov These predictions are crucial for early-stage assessment and help to filter out compounds that are likely to fail later in development due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Lipinski's Rule of Five provides a set of guidelines for orally active compounds:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Studies show that this compound and its simple N-substituted derivatives generally exhibit favorable drug-like properties, adhering to Lipinski's rules. nih.govnih.gov This suggests that the scaffold has good potential for development into orally bioavailable drugs.

Below is an interactive data table summarizing the predicted drug-likeness properties for this compound and a standard reference compound, Thiourea, from a study on urease inhibitors. nih.gov

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) | GI Absorption |

| This compound | 160.18 | 1.88 | 2 | 2 | 58.33 | High |

| Thiourea (Reference) | 76.12 | -1.03 | 2 | 1 | 52.49 | High |

TPSA: Topological Polar Surface Area

The data indicates that the parent compound has a low molecular weight, optimal lipophilicity, and a polar surface area predictive of good gastrointestinal (GI) absorption, making it an excellent starting point for lead optimization. nih.gov

Theoretical Studies on Reaction Mechanisms and Isomer Stability

Theoretical and computational studies are valuable for understanding the fundamental chemical properties of this compound, including its formation, stability, and the potential for isomerism. The oxime functional group (C=N-OH) can exist as two geometric isomers: syn (Z) and anti (E). The relative stability and interconversion of these isomers are critical, as they can exhibit different biological activities. nih.gov

Isomer Stability and Interconversion: Studies have shown that both syn and anti isomers of N-substituted indole-3-carbaldehyde oximes can be synthesized, and the ratio of these isomers is often dependent on the reaction conditions, such as pH. nih.gov For instance, under acidic conditions, the isomerization of the anti product to the more stable syn product can be favorable for certain derivatives. mdpi.com Computational chemistry can model the energy barriers for this isomerization, providing insight into the reaction mechanism. Mechanochemical synthesis approaches have also been explored, which can sometimes favor the formation of a specific isomer. mdpi.com

Tautomeric Forms: this compound can theoretically exist in different tautomeric forms, including the oxime, the nitrone, and the nitroso compound. nih.govsemanticscholar.org However, both experimental and theoretical evidence indicate that the oxime form is the most stable and predominant tautomer. nih.govsemanticscholar.org

Reaction Mechanisms: The synthesis of this compound is typically achieved through a condensation reaction between 1H-indole-3-carbaldehyde and hydroxylamine (B1172632). semanticscholar.orgresearchgate.net Theoretical studies can model the reaction pathway, including the initial nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon and the subsequent dehydration step to form the C=N double bond. Understanding this mechanism allows for the optimization of reaction conditions to improve yields and control isomer formation. semanticscholar.org

Emerging Applications and Future Research Directions

Expansion in Agrochemical and Material Science Fields

The inherent biological activity and chemical functionality of the indole (B1671886) nucleus make 1H-indole-3-carbaldehyde oxime a promising candidate for development in agriculture and material science.

In the agrochemical sector, indole derivatives serve as crucial intermediates for substances that protect and enhance crop growth. Specifically, Indole-3-carbaldehyde (I3C), the precursor to the oxime, is utilized in the development of fungicides and insecticides. Furthermore, certain derivatives are key to producing plant hormones that regulate growth. A notable example is 1-methoxyindole-3-carboxaldehyde oxime, which is a vital intermediate in the synthesis of indole phytoalexins, compounds known for their valuable antimicrobial properties against plant pathogens. This positions the oxime and its analogues as important targets for research into new, effective crop protection agents.

In material science, the electron-rich indole ring and the reactive oxime group offer unique properties for creating advanced materials. Indole-3-carbaldehyde derivatives are employed in the synthesis of functional polymers and components for organic electronics. The structure also serves as a building block for azo dyes and other functional chromophores, which are valued for their vibrant colors and electronic properties. The potential for creating novel materials with tailored optical, electronic, or biological functions remains a fertile area for future investigation.

Rational Design Principles for Enhanced Biological Potency and Selectivity

The development of new therapeutic agents increasingly relies on the principles of rational design, where understanding the structure-activity relationship (SAR) guides the synthesis of more potent and selective molecules. This compound is an excellent scaffold for such strategies.

A key example is the development of urease inhibitors to combat infections by Helicobacter pylori, a bacterium linked to various gastrointestinal diseases. Researchers have synthesized series of N-substituted indole-3-carbaldehyde oxime derivatives, including their syn and anti isomers, to probe their interaction with the urease enzyme. By systematically modifying the substituent on the indole nitrogen, it is possible to significantly enhance inhibitory activity compared to standard inhibitors like thiourea.

Computational tools play a crucial role in this process. Molecular docking studies help visualize the binding interactions between the oxime derivatives and the active site of the target enzyme, providing insights into why certain structural modifications lead to better potency. Furthermore, predictive models like SwissADME are used to assess the "drug-likeness" of new compounds based on properties such as solubility and membrane permeability, ensuring that potent molecules also have favorable pharmacokinetic profiles. These combined approaches allow for a more directed and efficient search for compounds with superior therapeutic potential.

| Compound ID | N-Substituent on Indole Ring | Urease Inhibitory Activity (IC₅₀ in mM) |

| 8 | 4-Methylbenzyl | 0.0516 ± 0.0035 |

| 9 | 4-Methoxybenzyl | 0.0345 ± 0.0008 |

| Thiourea (Standard) | Not Applicable | 0.2387 ± 0.0048 |

This interactive table presents the urease inhibitory activity of two N-substituted indole-3-carbaldehyde oxime derivatives compared to the standard inhibitor, thiourea. Data sourced from a 2021 study on urease inhibitors.

Development of Novel Therapeutic Lead Compounds through Structural Optimization

Building upon rational design principles, structural optimization aims to refine a promising "lead compound" to maximize its therapeutic efficacy and minimize potential side effects. The indole oxime structure is a versatile starting point for this process.

The work on urease inhibitors demonstrates that indole oxime can serve as a valuable lead compound. After identifying initial activity, further SAR studies can be conducted. This involves creating a library of related compounds with diverse substitutions on the indole ring to systematically map how these changes affect biological activity. For instance, an "indole-walk" study could be performed, where the position of a substituent is moved around the indole core to find the optimal configuration for both potency and metabolic stability, a strategy that has proven effective for other indole-based anticancer agents.

This optimization process is not limited to a single target. The core indole scaffold is found in a wide array of biologically active molecules, including anti-inflammatory, anticancer, and antimicrobial agents. By conjugating the this compound core with other pharmacophores, hybrid molecules can be created to target different biological pathways. For example, novel hybrids of isatin (B1672199) and indole-3-carboxaldehyde (B46971) have been designed as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. This highlights the immense potential of using the oxime as a foundational block for developing new classes of therapeutic agents through targeted structural modifications.

Sustainable Synthesis and Process Intensification in Chemical Production

The growing emphasis on green chemistry is driving innovation in the synthesis of important chemical intermediates like this compound. Modern methods are being developed to replace traditional solution-phase reactions, which often involve hazardous solvents and generate significant waste.

One of the most promising sustainable approaches is mechanochemistry. This solvent-free technique involves grinding solid reactants together, using mechanical force to initiate the chemical reaction. The synthesis of N-substituted indole-3-carboxaldehyde oximes via mechanochemical ball milling has been shown to be highly efficient, achieving yields of up to 95% in just 20 minutes. This method minimizes risk, reduces environmental impact, and represents a scalable, green alternative to classical synthesis.

Process intensification through technologies like microflow synthesis offers another avenue for more efficient and sustainable production of indole derivatives. In a microflow reactor, reactants are mixed in channels with diameters of about 1 mm, allowing for extremely rapid mixing (milliseconds) and precise control over reaction time and temperature. This ultrafast synthesis can significantly increase the yield of the desired product while preventing the formation of unwanted byproducts that are common in slower, conventional flask-based reactions. These advanced manufacturing techniques are crucial for the future of chemical production, enabling safer, faster, and more environmentally friendly synthesis of this compound and its valuable derivatives.

| Synthesis Method | Key Conditions | Reaction Time | Yield | Environmental Considerations |

| Classical Solution-Phase | Typically involves solvents and heating | Hours to days | Variable | Generates solvent waste; potential hazards with reagents like hydroxylamine (B1172632) hydrochloride in aqueous solutions |

| Mechanochemistry | Solvent-free, high-energy ball milling | ~20 minutes | Up to 95% | Environmentally friendly, "green" method; minimizes waste and risk |

| Microflow Synthesis | Continuous flow in micro-channels | Milliseconds to seconds | High (>95%) | Precise control reduces byproducts; suitable for automation and scalability |

This interactive table compares different synthetic methods for producing indole oxime derivatives, highlighting the advantages of modern sustainable techniques.

Q & A

Advanced Question

- In Vitro Assays : Use DPPH/ABTS radical scavenging assays with Trolox as a standard.

- Cellular Models : Apply oxidative stress models (e.g., H2O2-induced damage in HepG2 cells) and measure ROS levels via flow cytometry.

- Structure-Activity Relationships (SAR) : Modify the oxime’s substituents (e.g., electron-donating groups) and correlate with redox potentials using cyclic voltammetry .

What computational tools are suitable for predicting the reactivity of this compound in synthetic pathways?

Advanced Question

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify feasible routes .

- Quantum Mechanics : Apply Gaussian or ORCA for transition-state modeling of oxime formation or iodination steps.

- Machine Learning : Train models on indole derivative reactivity datasets to predict regioselectivity or byproduct formation .

How can crystallographic data resolve ambiguities in the stereochemistry of oxime derivatives?

Advanced Question

- SHELX Suite : Employ SHELXL for refining crystal structures, particularly for resolving E/Z isomerism in oximes. Single-crystal X-ray diffraction can unambiguously assign configuration, as seen in related imidazo[4,5-b]pyridine oximes .

- Twinned Data Handling : Use SHELXPRO to process twinned datasets common in oxime crystals due to hydrogen-bonding variations .

What strategies mitigate reproducibility issues in synthesizing this compound derivatives?

Advanced Question

- Batch Consistency : Standardize reagent sources (e.g., hydroxylamine hydrochloride purity ≥98%) and solvent drying (e.g., molecular sieves for ethanol).

- Scale-Up Protocols : Transition from batch to flow chemistry for iodination steps to improve yield reproducibility .

- Open Data Sharing : Publish detailed spectral data (e.g., NMR peak lists) in repositories like PubChem to enable cross-validation .

How do solvent and temperature effects influence the tautomeric equilibrium of this compound?

Advanced Question

The oxime’s keto-enol tautomerism is solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize the enol form, while nonpolar solvents favor the keto form. Variable-temperature NMR (VT-NMR) can track equilibrium shifts, and DFT calculations (B3LYP/6-311+G**) predict stabilization energies. Conflicting literature reports may arise from solvent choice during characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.